

"Anti-MRSA agent 16" patent and publication landscape

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Compound of Interest

Compound Name: Anti-MRSA agent 16

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An In-Depth Technical Guide to the Patent and Publication Landscape of **Anti-MRSA Agent 16**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant *Staphylococcus aureus* (MRSA) presents a formidable challenge to global public health. The efficacy of β -lactam antibiotics, the cornerstone of anti-staphylococcal therapy, has been severely compromised by the emergence of resistance mechanisms. A promising strategy to combat this threat is the development of adjuvants that can restore the susceptibility of MRSA to existing antibiotics. This technical guide provides a comprehensive overview of the patent and publication landscape for a novel investigational compound, **Anti-MRSA agent 16**, also known as Compound 4. This agent has demonstrated significant potential in reversing β -lactam resistance in preclinical studies.

Core Compound Information

Anti-MRSA agent 16 is a boronic acid derivative identified as a potent inhibitor of the sensor domain of BlaR and/or MecR in MRSA.^{[1][2]} By targeting this key component of the resistance signaling pathway, the compound effectively restores the susceptibility of MRSA to β -lactam antibiotics such as oxacillin and meropenem.^{[3][4]}

Identifier	Value
Compound Name	Anti-MRSA agent 16
Synonym	Compound 4
CAS Number	3057628-14-2[3]
Chemical Formula	C ₁₈ H ₁₂ BF ₆ N ₃ O ₂ S[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of **Anti-MRSA agent 16**.

Table 1: In Vitro Activity

Parameter	Value	Source
MIC against MRSA (alone)	>128 µg/mL	[5]
MIC of Oxacillin against MRSA	128 µg/mL	[5]
MIC of Oxacillin in combination with 4 µg/mL Anti-MRSA agent 16	0.25 µg/mL	[5]
Fold-reduction in Oxacillin MIC	512	[5]

Table 2: In Vivo Efficacy (Murine Thigh Infection Model)

Treatment Group	Dose	Mean Bacterial Load (log ₁₀ CFU/thigh)	Source
Vehicle Control	-	~8.0	[6]
Oxacillin	50 mg/kg	~7.5	[6]
Anti-MRSA agent 16	25 mg/kg	~7.8	[6]
Anti-MRSA agent 16 + Oxacillin	25 mg/kg + 50 mg/kg	~4.0	[6]

Experimental Protocols

In Vitro Synergy Assessment: Checkerboard Microdilution Assay[5][7][8]

- Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300.
- Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Preparation of Antibiotic Plates: A two-dimensional checkerboard layout is prepared in a 96-well microtiter plate. **Anti-MRSA agent 16** is serially diluted along the rows, and a β -lactam antibiotic (e.g., oxacillin) is serially diluted along the columns.
- Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5×10^5 CFU/mL in each well.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FIC_i) is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).

In Vivo Efficacy Study: Murine Thigh Infection Model[6]

- Animal Model: Neutropenic mice.
- Bacterial Strain and Inoculation: Mice are infected in the thigh muscle with a clinical isolate of MRSA.
- Treatment: At 2 hours post-infection, mice are treated with a single subcutaneous dose of the test compounds (**Anti-MRSA agent 16**, oxacillin, or the combination).
- Endpoint: At 24 hours post-treatment, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (Colony Forming Units per gram of tissue).
- Statistical Analysis: A one-way ANOVA with a Bonferroni post-test is used to determine the statistical significance of the reduction in bacterial load between treatment groups.

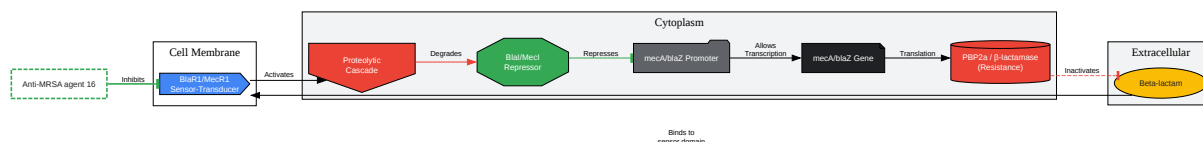
Mechanism of Action and Signaling Pathway

Anti-MRSA agent 16 functions by inhibiting the BlaR1/MecR1 signaling pathway, which is responsible for sensing the presence of β -lactam antibiotics and inducing the expression of resistance genes, primarily *mecA* (encoding PBP2a) and *blaZ* (encoding β -lactamase).

The proposed mechanism involves the following steps:

- In the absence of a β -lactam, the BlaI/MecI repressor is bound to the operator region of the *mecA* and *blaZ* genes, preventing their transcription.
- Upon exposure to a β -lactam antibiotic, the sensor domain of the transmembrane protein BlaR1/MecR1 recognizes the antibiotic.
- This recognition triggers a conformational change and autoproteolytic cleavage of BlaR1/MecR1.
- The activated signal transducer then initiates a proteolytic cascade that leads to the degradation of the BlaI/MecI repressor.
- With the repressor removed, transcription of *mecA* and *blaZ* proceeds, leading to the production of PBP2a and β -lactamase, which confer resistance.

Anti-MRSA agent 16, a boronic acid derivative, acts as a transition-state analog inhibitor of the BlaR1/MecR1 sensor domain.^{[1][7]} By covalently binding to a key serine residue in the active site of the sensor domain, it prevents the recognition of β -lactam antibiotics and the subsequent signaling cascade. This effectively "blinds" the bacterium to the presence of the antibiotic, keeping the resistance genes repressed and restoring the efficacy of the β -lactam.



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Caption: Mechanism of MRSA resistance and inhibition by **Anti-MRSA agent 16**.

Patent Landscape

A search for patents specifically claiming **Anti-MRSA agent 16** (CAS 3057628-14-2) did not yield a direct match. However, the primary publication's authors are associated with patents on boronic acid derivatives for therapeutic uses, including as β -lactamase inhibitors.[8] It is highly probable that **Anti-MRSA agent 16** is covered under a broader patent application for a class of boronic acid compounds. Further investigation into patent applications by the inventors and their affiliated institutions is warranted for a complete understanding of the intellectual property landscape.

Conclusion

Anti-MRSA agent 16 represents a promising novel approach to combatting MRSA by restoring the efficacy of β -lactam antibiotics. The available preclinical data demonstrates its potent synergistic activity both in vitro and in vivo. The mechanism of action, through the inhibition of the BlaR1/MecR1 signaling pathway, is well-defined. While the specific patent situation requires further clarification, the underlying technology of using boronic acid derivatives as β -lactamase inhibitors is an active area of research and development. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals interested in this exciting new agent and the broader field of antibiotic adjuvants.

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